

Spectroscopic Profile of 2-methylpentane-1,3-diol: A Technical Guide

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Compound of Interest

Compound Name: 2-methylpentane-1,3-diol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-methylpentane-1,3-diol** (CAS No: 149-31-5, Molecular Formula: C₆H₁₄O₂). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **2-methylpentane-1,3-diol**.

Table 1: Mass Spectrometry Data

An experimental mass spectrum is available for **2-methylpentane-1,3-diol** in the NIST WebBook database[1]. The primary fragmentation patterns are consistent with those of aliphatic alcohols, involving α -cleavage and dehydration.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Fragmentation Pathway
101	[M - H ₂ O + H] ⁺	Dehydration
87	[M - CH ₃] ⁺	α -cleavage
73	[M - C ₂ H ₅] ⁺	α -cleavage
59	[CH(OH)CH ₂ OH] ⁺	Cleavage at C2-C3 bond
45	[CH ₂ OH] ⁺	Cleavage at C1-C2 bond

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Note: This is a predicted spectrum. Chemical shifts (δ) are estimated based on the analysis of similar structures and standard chemical shift tables. Coupling constants (J) are typical values.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H on C1 (-CH ₂ OH)	3.6 - 3.8	Multiplet	-	2H
H on C2 (-CH(CH ₃)-)	1.8 - 2.0	Multiplet	-	1H
H on C3 (-CH(OH)-)	3.9 - 4.1	Multiplet	-	1H
H on C4 (-CH ₂ -)	1.3 - 1.5	Multiplet	-	2H
H on C5 (-CH ₃)	0.9 - 1.0	Triplet	~7.0	3H
H on C2-CH ₃	0.9 - 1.1	Doublet	~7.0	3H
-OH protons	1.5 - 3.0	Broad Singlet	-	2H

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Note: This is a predicted spectrum based on established chemical shift ranges for aliphatic alcohols and alkanes.

Carbon Assignment	Predicted Chemical Shift (ppm)
C1 (-CH ₂ OH)	~65-70
C2 (-CH(CH ₃)-)	~40-45
C3 (-CH(OH)-)	~70-75
C4 (-CH ₂ -)	~25-30
C5 (-CH ₃)	~10-15
C2-CH ₃	~15-20

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Predicted absorption bands based on characteristic vibrational frequencies of functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
3600-3200	O-H	Stretching (Hydrogen-bonded)	Strong, Broad
2960-2850	C-H (sp ³)	Stretching	Strong
1470-1450	C-H	Bending (Scissoring)	Medium
1380-1370	C-H	Bending (Rocking)	Medium
1150-1050	C-O	Stretching	Strong

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a liquid diol such as **2-methylpentane-1,3-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-methylpentane-1,3-diol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher (corresponding to the ^1H frequency).
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 or more, as ^{13}C has a low natural abundance.

- Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of neat (undiluted) **2-methylpentane-1,3-diol** directly onto the ATR crystal.
 - Ensure complete coverage of the crystal surface.
- Instrument Parameters (FTIR Spectrometer):
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

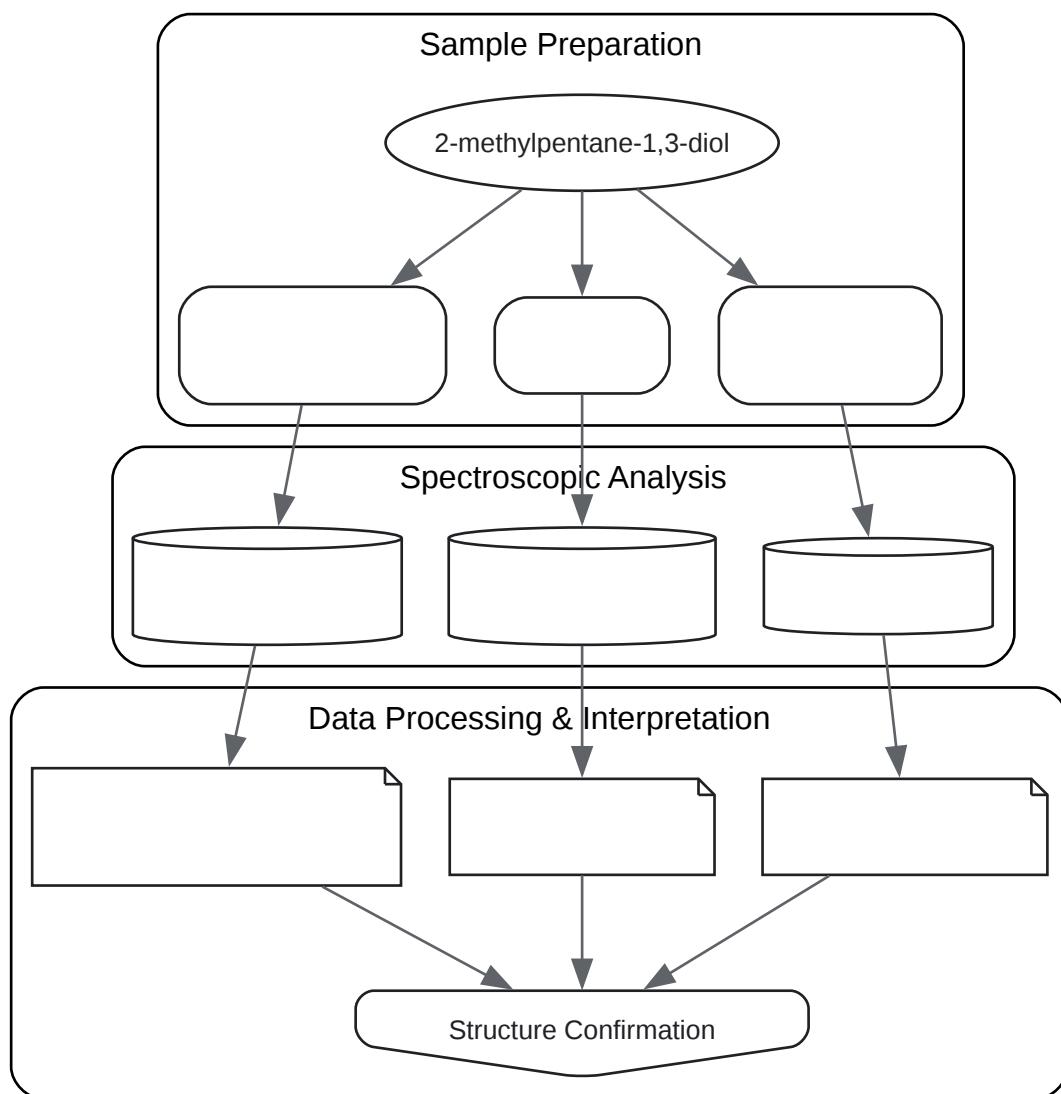
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Dilute the **2-methylpentane-1,3-diol** sample in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC inlet.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Interface Temperature: 280 °C.
- Data Analysis:
 - Identify the molecular ion peak (if present).
 - Analyze the fragmentation pattern to elucidate the structure of the molecule.

- Compare the obtained spectrum with library spectra (e.g., NIST database) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-methylpentane-1,3-diol**.



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General workflow for spectroscopic analysis.

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References

- 1. 1,3-Pentanediol, 2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-methylpentane-1,3-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089453#spectroscopic-data-for-2-methylpentane-1-3-diol>

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